molecular formula C21H20FNO4S2 B2397236 N-[2-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-2-(4-METHOXYPHENYL)ACETAMIDE CAS No. 896325-87-4

N-[2-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-2-(4-METHOXYPHENYL)ACETAMIDE

Cat. No.: B2397236
CAS No.: 896325-87-4
M. Wt: 433.51
InChI Key: FKUOGXBUMCFHAR-UHFFFAOYSA-N
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Description

N-[2-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-2-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes fluorophenyl, sulfonyl, thienyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-2-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the fluorophenyl sulfonyl and thienyl ethyl intermediates, which are then coupled with the methoxyphenyl acetamide under specific reaction conditions. Common reagents used in these reactions include palladium catalysts, boronic acids, and various solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-2-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-[2-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-2-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-2-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-2-(4-METHOXYPHENYL)ACETAMIDE include other sulfonyl and thienyl derivatives, such as:

  • N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-(4-methoxyphenyl)acetamide
  • N-[2-[(4-bromophenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-(4-methoxyphenyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, can enhance the compound’s stability and reactivity compared to its chlorophenyl or bromophenyl analogs .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-2-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO4S2/c1-27-17-8-4-15(5-9-17)13-21(24)23-14-20(19-3-2-12-28-19)29(25,26)18-10-6-16(22)7-11-18/h2-12,20H,13-14H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUOGXBUMCFHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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